3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications
Methyloxorhenium(V) Complexes
Methyloxorhenium(V) complexes were synthesized and shown to catalyze the sulfoxidation of thioethers, a process that could have relevance in the synthesis or modification of sulfur-containing organic compounds, potentially including derivatives of the compound (Xiaopeng Shan et al., 2002).
Singlet Oxygen Generation
Cationic Ir(III) complexes were developed to efficiently generate singlet oxygen and catalyze the aerobic photo-oxidation of sulfides into sulfoxides, which could be relevant for applications in oxidative transformations involving similar quinoline compounds (Li-ping Li & B. Ye, 2019).
Neuroprotective Effects
A study demonstrated that inhibiting poly(ADP-ribose) synthetase, using a potent inhibitor, led to a significant reduction in infarct volume in a rat model of focal cerebral ischemia. This suggests potential neuroprotective applications for compounds with similar inhibitory effects (Kazushi Takahashi et al., 1997).
Synthesis of Polyhydroquinoline Derivatives
An efficient method was developed for synthesizing polyhydroquinoline derivatives using a Bronsted acidic ionic liquid catalyst. This synthetic approach may be adaptable for synthesizing derivatives of 3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline (N. G. Khaligh, 2014).
Fluorescent Thermometers
A study on the fluorescence intensity of a specific compound showed unusual intensification with increasing temperature, indicating potential applications in temperature-sensitive fluorescent materials. This could suggest research avenues for temperature-responsive properties in similar quinoline derivatives (Cheng Cao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-4-29-19-9-11-22-21(15-19)24(26-12-6-5-7-13-26)23(16-25-22)30(27,28)20-10-8-17(2)18(3)14-20/h8-11,14-16H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYGYQGNKIMOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.